molecular formula C24H21ClN4O4 B11012895 2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B11012895
M. Wt: 464.9 g/mol
InChI Key: JNCIPOZJHPYAQO-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a phenylpiperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes nitration, chlorination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

2-chloro-5-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C24H21ClN4O4/c25-21-11-10-18(29(32)33)16-20(21)23(30)26-22-9-5-4-8-19(22)24(31)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,30)

InChI Key

JNCIPOZJHPYAQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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